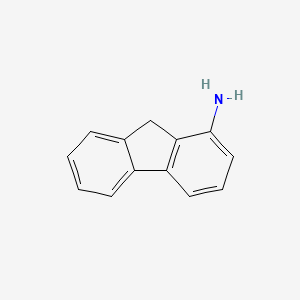

1-Aminofluorene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

9H-fluoren-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c14-13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-7H,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSPWCARDHRYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212857 | |

| Record name | Fluoren-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-63-4 | |

| Record name | 1-Aminofluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6344-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoren-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUOREN-1-AMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoren-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Aminofluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOREN-1-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4106Q2NK4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Aminofluorenes

Established Synthetic Pathways for 1-Aminofluorene

The synthesis of this compound has been a subject of interest due to the biological activities observed in its isomer, 2-aminofluorene (B1664046). A notable synthetic route involves the oxidation of fluoranthene (B47539) to produce fluorenone-1-carboxylic acid. This intermediate is then reduced to fluorene-1-carboxylic acid, and subsequently, the carboxyl group is replaced by an amino group to yield this compound. acs.org Another established method starts from fluorene (B118485), where an amino group is introduced through reactions with ammonia (B1221849) or hydrazine (B178648) in a suitable solvent. chembk.com Additionally, this compound can be produced through the pyrolysis of 4-phenyl-oxindole. sigmaaldrich.com A series of amino derivatives of 9-fluorene have also been synthesized from their corresponding iminium salts, which are generated in situ in a concentrated ethereal lithium perchlorate (B79767) solution, and 9-fluorenyl anions. ut.ac.ir

Advanced Synthetic Techniques for Aminofluorene Derivatives

Recent advancements in synthetic chemistry have led to the development of more sophisticated and sustainable methods for producing aminofluorene derivatives. These techniques offer advantages such as higher purity, reduced by-products, and the ability to introduce specific functionalities.

Enzymatic Synthesis Approaches

Enzymatic synthesis has emerged as a green and efficient alternative to conventional chemical methods for preparing aminofluorene-based materials. dergipark.org.trresearchgate.net This approach utilizes enzymes as catalysts, which can accelerate reaction rates and minimize the formation of unwanted by-products, resulting in high-purity polymers. dergipark.org.trresearchgate.net Specifically, the oxidative polymerization of 2-aminofluorene using horseradish peroxidase (HRP) is a common enzymatic method. dergipark.org.tr This technique has been employed to synthesize poly(2-aminofluorene) (PAF) and its derivatives. dergipark.org.trresearchgate.net The process typically involves preparing a mixture of 2-aminofluorene, the HRP enzyme, and a sodium phosphate (B84403) buffer in a solvent like 1,4-dioxane, followed by the gradual addition of hydrogen peroxide (H₂O₂) while stirring. dergipark.org.trresearchgate.net This environmentally sustainable approach is particularly valuable for creating materials for applications such as organic solar cells (OSCs). dergipark.org.trscilit.comdergipark.org.tr

Research has also explored the functionalization of enzymatically synthesized 2-aminofluorene-based compounds with multi-walled carbon nanotubes (MWCNTs) to enhance their properties for OSCs. dergipark.org.trresearchgate.netscilit.comdergipark.org.tr The incorporation of MWCNTs has been shown to improve the electrical conductivity and crystallinity of the resulting composites. dergipark.org.tr

Solution-Based Methods for Schiff Base Derivatives

Solution-based synthesis is a versatile method for preparing Schiff base derivatives of aminofluorenes. rsc.orgrsc.org Schiff bases, characterized by the azomethine group (>C=N-), are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. mdpi.comscispace.com This method is favored for its simplicity, low cost, and the good water solubility of the resulting compounds. rsc.orgrsc.org

For instance, bis-Schiff bases have been synthesized by reacting 2-aminofluorene with aldehydes like 2-bromoisophthalaldehyde (B31451) or glutaraldehyde (B144438) in absolute ethanol. rsc.orgrsc.org The reaction is typically carried out in a three-necked flask at a controlled temperature (e.g., 45°C) with magnetic stirring and under a nitrogen atmosphere. rsc.orgrsc.org Acetic acid can be added as a catalyst. rsc.orgunizar.es The resulting products are then washed and dried. rsc.orgrsc.org Similarly, a Schiff base derived from 2-aminofluorene and 2-pyridinecarboxaldehyde (B72084) has been prepared in chloroform (B151607) with glacial acetic acid, followed by refluxing. unizar.es These solution-based methods have been successfully used to create novel Schiff base ligands and their metal complexes with potential applications in various fields. mdpi.comunizar.es

Design and Synthesis of Functionalized Aminofluorene Compounds

The functionalization of the aminofluorene scaffold allows for the development of compounds with specific properties tailored for advanced applications, including photophysics and biological sensing.

Aminofluorene-Thiophene Derivatives for Photophysical Applications

The combination of aminofluorene and thiophene (B33073) moieties has led to the creation of derivatives with interesting photophysical properties, particularly solvatochromism. oducal.comresearchgate.net These compounds can exhibit a change in their fluorescence emission color when exposed to UV light in different solvents, making them potential polarity indicators. oducal.comresearchgate.net

The synthesis of these derivatives often involves multi-step reactions. For example, 2-aminothiophene derivatives can be prepared using a modified Gewald reaction, which involves the Knoevenagel condensation of an acetophenone (B1666503) derivative with malononitrile (B47326) and sulfur. sciforum.net These aminothiophene intermediates can then be further reacted to create more complex structures. sciforum.net A series of (E)-9,9-diethyl-N-alkyl-N-phenyl-7-(2-(thiophen-2-yl)vinyl)-9H-fluoren-2-amine derivatives have been synthesized and studied for their solvatochromic behavior. researchgate.net

Table 1: Examples of Aminofluorene-Thiophene Derivatives

| Compound Name | Abbreviation |

|---|---|

| (E)-9,9-diethyl-N-methyl-N-phenyl-7-(2-(thiophen-2-yl)vinyl)-9H-fluoren-2-amine | M6-1 |

| (E)-N,9,9-triethyl-N-phenyl-7-(2-(thiophen-2-yl)vinyl)-9H-fluoren-2-amine | M6-2 |

| (E)-9,9-diethyl-N-phenyl-N-propyl-7-(2-(thiophen-2-yl)vinyl)-9H-fluoren-2-amine | M6-3 |

| (E)-N-butyl-9,9-diethyl-N-phenyl-7-(2-(thiophen-2-yl)vinyl)-9H-fluoren-2-amine | M6-4 |

| (E)-9,9-diethyl-N-pentyl-N-phenyl-7-(2-(thiophen-2-yl)vinyl)-9H-fluoren-2-amine | M6-5 |

| (E)-9,9-diethyl-N-hexyl-N-phenyl-7-(2-(thiophen-2-yl)vinyl)-9H-fluoren-2-amine | M6-6 |

Source: ResearchGate researchgate.net

Aminofluorene-Based Probes for Biological Detection

Aminofluorene derivatives have been designed and synthesized as fluorescent probes for detecting various biological species and processes. acs.org These probes often exhibit properties like near-infrared (NIR) emission, large Stokes shifts, and high photostability, making them suitable for real-time and long-term bioimaging. acs.org

For example, a series of aminofluorene derivatives with different amino substituents at the 3 and 6 positions of the fluorene skeleton have been synthesized from 3,6-dibromo-9H-fluoren-9-one. acs.org One such probe, named FAN, was developed to monitor lysosomal alkalization-related biological processes. acs.org Another study reported the synthesis of a 2-aminofluorene-based triazole-attached organosilane as a UV-visible and fluorescence sensor for the highly selective detection of Fe(III) ions. rsc.org Furthermore, a novel aminofluorene-based ratiometric near-infrared fluorescence probe, FEN-CE, was constructed for detecting carboxylesterase activity in living cells. researchgate.net The synthesis of these probes often involves strategic chemical modifications to tune their fluorescence properties and targeting capabilities. acs.orgnih.gov

Table 2: Synthesized Aminofluorene-Based Probes

| Probe Name | Target Analyte/Process | Key Features |

|---|---|---|

| FAN | Lysosomal alkalization | NIR emission, large Stokes shift, high photostability. acs.org |

| FEN-CE | Carboxylesterase (CE) | Ratiometric near-infrared (NIR) fluorescence signal. researchgate.net |

| Probe 6a | Fe(III) ion | High selectivity, low limit of detection. rsc.org |

| 7-(dimethylamino)-2-fluorenesulfonate | Polarity | Water-soluble, sensitive to solvent environments. |

Aminofluorene Derivatives in Organic Electronics and Materials Science

Aminofluorene derivatives have emerged as a significant class of materials in the fields of organic electronics and materials science due to the versatile and highly tunable properties of the fluorene scaffold. The introduction of amino groups and subsequent derivatization allows for precise control over the electronic and photophysical characteristics of these molecules, making them suitable for a range of advanced applications. solubilityofthings.comresearchgate.net The rigid, planar structure of the fluorene core provides high thermal stability and good charge carrier mobility, while the amino substituents can be used to modulate properties such as solubility, energy levels (HOMO/LUMO), and emission color. researchgate.netwikipedia.org

Applications in Organic Light-Emitting Diodes (OLEDs)

Fluorene derivatives are foundational materials for organic light-emitting diodes (OLEDs), particularly for generating blue light, which is crucial for full-color displays and white lighting. wikipedia.orgmdpi.com Aminofluorene derivatives, in particular, have been developed as both efficient emitters and hole-transporting materials (HTMs). The amino group acts as an electron-donating moiety, which can raise the Highest Occupied Molecular Orbital (HOMO) energy level, facilitating hole injection and transport. researchgate.net

Research has focused on synthesizing symmetrical and asymmetrical aminofluorene derivatives to optimize device performance. For instance, aminofluorene-substituted pyrene (B120774) derivatives have been designed as highly efficient blue-emitting materials. researchgate.net By incorporating the aminofluorene structure, researchers can create materials with bright emissions and improved charge-injection capabilities. researchgate.net In one study, OLEDs using an aminofluorene-pyrene derivative as the emitter showed strong blue emission with a luminous efficiency of 2.47 cd/A and CIE coordinates of (0.18, 0.25) at 8.0 V. researchgate.net

The modification of the fluorene core at the C-2 and C-7 positions with various substituents allows for fine-tuning of the photophysical properties. mdpi.com Symmetrically substituted fluorene derivatives have been synthesized and their properties investigated, showing that the nature of the substituents directly influences the π-conjugation and, consequently, the emission characteristics. mdpi.com

Table 1: Photophysical Properties of Symmetrical Fluorene Derivatives in THF Solution

| Compound | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) | Photoluminescence Quantum Yield (ΦPL, %) |

|---|---|---|---|

| Derivative 1 | 366 | 424 | 49 |

| Derivative 2 | 360 | 418 | 59 |

| Derivative 3 | 375 | 430 | 66 |

| Derivative 4 | 370 | 427 | 62 |

Data sourced from a study on symmetrical fluorene derivatives for OLED applications. mdpi.com

Furthermore, dihydroindenofluorene (DHIF) derivatives, which can be synthesized from fluorene precursors, are exceptionally promising building blocks for various organic electronic devices, including OLEDs and organic field-effect transistors (OFETs). rsc.org Spiro-linked aminofluorenes have been used as the hole-transporting layer (HTL) in green fluorescent OLEDs, enabling low turn-on voltages (below 3 V) and achieving high luminance. rsc.org

Table 2: Performance of an OLED Device Using an Aminofluorene-Substituted Pyrene Derivative

| Parameter | Value |

|---|---|

| Luminous Efficiency | 2.47 cd/A |

| Power Efficiency | 1.16 lm/W |

| External Quantum Efficiency (EQE) | 2.45% |

| CIE Coordinates (at 8.0 V) | (0.18, 0.25) |

Performance metrics measured at a current density of 20 mA/cm². researchgate.net

Applications in Conductive Polymers and Materials Science

The ability of aminofluorenes to be polymerized has led to their use in creating conductive polymers for a variety of applications. sigmaaldrich.cnmdpi.com Polyfluorenes (PFs) are a major class of conjugated polymers known for their high luminescence quantum yields and thermal stability. researchgate.netwikipedia.org The polymerization of aminofluorene monomers can yield materials with tailored optoelectronic properties.

For example, the electrochemical polymerization of 2-aminofluorene results in an insoluble, dark bluish-green conducting polymer film on the electrode surface. researchgate.net Such polymers are of interest for applications in sensors, charge dissipation layers, and organic solar cells (OSCs). sigmaaldrich.cnmdpi.com

A recent study demonstrated the enzymatic synthesis of poly(2-aminofluorene) (PAF), offering a more environmentally friendly route compared to conventional chemical methods. researchgate.net This research also explored the functionalization of the PAF matrix with multi-walled carbon nanotubes (MWCNTs). The incorporation of MWCNTs was shown to enhance the structural, electrical, and optical properties of the material. Specifically, the addition of MWCNTs improved the light absorption capacity and electrical conductivity of the polymer matrix, which is beneficial for the active layer in OSCs. researchgate.net These composite materials represent a promising avenue for developing more efficient organic photovoltaic devices. researchgate.net

In other areas of materials science, aminofluorenes are used as chemical intermediates for dyes and fluorescent agents. chembk.com 9-Aminofluorene, for instance, has been investigated as a stable and highly detectable label for oligosaccharides in biochemical analysis, showcasing the versatility of these compounds beyond electronics. nih.govacs.org

Metabolic Transformations and Mechanistic Insights

In Vitro and In Vivo Metabolic Activation Pathways of 1-Aminofluorene and its Analogs.pnas.orgnih.govnih.gov

The activation of arylamines like this compound and its well-studied analog, 2-aminofluorene (B1664046) (2-AF), is a critical prerequisite for their biological effects. iarc.fr This process involves a series of enzymatic reactions that convert the relatively inert parent amine into highly reactive electrophilic species capable of forming covalent bonds with cellular nucleophiles, most notably DNA. pnas.orgnih.gov The primary pathways involve N-oxidation, which can be followed by further enzymatic reactions such as O-acetylation or sulfation, leading to the formation of unstable esters that readily generate reactive nitrenium ions. nih.govfrontiersin.org The balance between activating and deactivating metabolic pathways, which includes N-acetylation of the parent amine and C-oxidation of the aromatic system, is crucial in determining the extent of DNA damage and the ultimate biological outcome. nih.goviarc.fr

Cytochrome P450-Mediated Biotransformation.researchgate.netmdpi.com

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are central to the initial activation step of many aromatic amines, including this compound. researchgate.netfrontiersin.org These enzymes catalyze the N-oxidation of the primary amino group to form N-hydroxy-aminofluorene. researchgate.netoup.com This reaction is considered a rate-limiting step in the activation cascade. iiarjournals.org

Several CYP isozymes are involved in the metabolism of aromatic amines. Studies on the analog 2-aminofluorene have shown that enzymes from the CYP1A subfamily, particularly CYP1A2, are highly efficient in catalyzing its N-hydroxylation. nih.govresearchgate.net Research also indicates the involvement of other P450s, such as those from the CYP2A family (CYP2A6 and CYP2A13) and CYP1B1, in the activation of various aryl- and heterocyclic amines. nih.gov For instance, both CYP2A13 and CYP2A6 are effective in activating 2-aminofluorene. nih.gov The general mechanism is believed to involve a one-electron oxidation of the substrate, forming a radical intermediate that then reacts further to yield the oxygenated product. nih.gov

| Enzyme Family | Specific Isozymes | Role in Aminofluorene Metabolism |

| Cytochrome P450 (CYP) | CYP1A2, CYP2A6, CYP2A13, CYP1B1 | Catalyze the initial N-oxidation (N-hydroxylation) of the aminofluorene, a critical activation step. researchgate.netnih.govresearchgate.net |

| N-Acetyltransferases (NAT) | NAT1, NAT2 | Catalyze N-acetylation (often a detoxification step) and O-acetylation of N-hydroxy metabolites (an activation step). frontiersin.orgiiarjournals.orgiiarjournals.orgnih.gov |

| Peroxidases | Prostaglandin (B15479496) H Synthase (PHS-1, PHS-2), Myeloperoxidase (MPO) | Mediate one-electron oxidation to form reactive intermediates that bind to DNA, creating unique adducts. iarc.frnih.govnih.govnih.gov |

Role of N-Oxidation and Acetylation/Deacetylation Processes.nih.govfrontiersin.orgiiarjournals.org

Following the initial N-oxidation by CYPs, the resulting N-hydroxy-aminofluorene can undergo further metabolic processing that dictates its reactivity. nih.govfrontiersin.org Two key competing pathways are N-acetylation and N-deacetylation, catalyzed by N-acetyltransferase (NAT) enzymes. nih.goviarc.fr Humans express two main NAT isozymes, NAT1 and NAT2. frontiersin.org

N-acetylation of the parent compound, this compound, to 1-acetylaminofluorene (B1633692) is generally considered a detoxification step, as the acetylated form is less readily N-oxidized. iarc.fr However, a dynamic equilibrium exists, with deacetylases able to convert the acetylated form back to the parent amine. nih.gov

Crucially, NATs also play a direct role in the activation pathway through O-acetylation. The N-hydroxy metabolite formed by CYPs can be a substrate for NATs, which transfer an acetyl group from acetyl-coenzyme A to the hydroxylamine, forming a highly unstable N-acetoxy-aminofluorene ester. frontiersin.orgnih.gov This ester rapidly and spontaneously breaks down to form a highly electrophilic arylnitrenium ion, which is the ultimate reactive species that attacks DNA. nih.govresearchgate.net Both NAT1 and NAT2 can catalyze this O-acetylation step, with NAT2 often being more significant in tissues where it is highly expressed, such as the liver and colon. nih.gov The genetic polymorphism of NAT2, leading to "rapid" and "slow" acetylator phenotypes in the human population, can influence an individual's susceptibility to the effects of aromatic amines. iiarjournals.orgiiarjournals.org

Peroxidase-Mediated Activation.iarc.frnih.gov

An alternative pathway for the metabolic activation of this compound, independent of CYP-mediated N-hydroxylation, involves peroxidases. iarc.fr Prostaglandin H synthase (PHS), which has two isoforms (PHS-1 and PHS-2), is particularly important in extrahepatic tissues where CYP levels are low, such as the urinary bladder urothelium. iarc.frnih.govoup.com

PHS catalyzes the one-electron oxidation of aminofluorenes during the reduction of prostaglandin hydroperoxide to prostaglandin alcohol. nih.govsav.sk This process generates reactive radical intermediates that can directly bind to DNA. nih.gov This pathway is distinct from the N-hydroxylation route and leads to the formation of different, more polar DNA adducts. aacrjournals.orgnih.gov Other peroxidases, such as myeloperoxidase found in neutrophils, can also activate aromatic amines, suggesting a role for inflammatory cells in the activation process. iarc.frnih.gov

Formation and Characterization of DNA Adducts.pnas.orgnih.govoup.com

The ultimate consequence of metabolic activation is the covalent binding of the reactive electrophile, typically the arylnitrenium ion, to DNA, forming a DNA adduct. oup.com These adducts are lesions in the DNA that can disrupt normal cellular processes like replication and transcription, potentially leading to mutations if not repaired. nih.gov

Specific Adduct Structures (e.g., deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF)).oup.comnih.govnih.gov

The primary site of attack on DNA by the aminofluorene electrophile is the C8 position of guanine (B1146940) residues. pnas.orgnih.govoup.com This results in the formation of the major adduct, N-(deoxyguanosin-8-yl)-1-aminofluorene (dG-C8-1-AF). oup.comnih.gov While much of the detailed structural work has been performed on the analog from 2-aminofluorene, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), the principles are analogous. pnas.orgnih.govnih.govnih.gov This adduct is considered a critical lesion in the initiation of mutagenesis. pnas.orgnih.gov

In contrast, the peroxidase-mediated activation pathway results in the formation of unique, more polar adducts that are chromatographically distinct from the classical dG-C8-AF adduct. aacrjournals.orgnih.gov These have been identified in vivo in tissues with high PHS activity, such as the urothelium, and serve as a biomarker for this specific activation route. nih.gov

| Adduct Name | Abbreviation | Parent Compound | Metabolic Pathway | Site of Attachment |

| N-(deoxyguanosin-8-yl)-1-aminofluorene | dG-C8-1-AF | This compound | CYP/NAT-mediated | C8 of Guanine |

| N-(deoxyguanosin-8-yl)-2-aminofluorene | dG-C8-AF | 2-Aminofluorene | CYP/NAT-mediated | C8 of Guanine. pnas.orgnih.govnih.gov |

| Peroxidase-derived adducts | N/A | This compound / 2-Aminofluorene | Peroxidase-mediated | Unspecified, but distinct from C8-dG. aacrjournals.orgnih.gov |

Conformational Changes in DNA Due to Adduct Formation.researchgate.netnih.govresearchgate.net

The formation of a bulky adduct like dG-C8-1-AF at the C8 position of guanine causes significant distortion of the DNA double helix. osti.gov The conformation adopted by the adducted DNA is sequence-dependent and plays a crucial role in its recognition by DNA repair enzymes and its processing by DNA polymerases. researchgate.netnih.gov

Studies on the analogous dG-C8-AF adduct reveal several possible conformations:

B-type Conformation : The modified guanine remains in its normal anti glycosidic conformation, maintaining Watson-Crick base pairing with the opposite cytosine. The fluorene (B118485) ring is positioned in the major groove of the DNA helix. researchgate.netresearchgate.netoup.com

S-type (Stacked) Conformation : The guanine base rotates around the glycosidic bond into a syn conformation. This disrupts the standard base pairing and allows the bulky fluorene ring to intercalate into the DNA helix, stacking with the adjacent base pairs. researchgate.netnih.govresearchgate.net

W-type (Wedge) Conformation : Observed in certain sequence contexts, particularly when mismatched with adenine, the fluorene moiety is accommodated in the minor groove of the DNA. nih.govresearchgate.net

The equilibrium between these conformations is influenced by the local DNA sequence and the nature of the adduct itself (e.g., the presence or absence of an acetyl group). nih.govoup.com These structural distortions are key determinants of the adduct's biological consequences, affecting the efficiency of DNA repair and the fidelity of DNA replication. osti.govrcsb.org

Molecular Interactions of Adducts with Nucleic Acid Components

The covalent binding of this compound (AF) metabolites to nucleic acids, particularly DNA, results in the formation of adducts that are a critical step in its carcinogenic activity. oup.comcarnegiescience.edu The primary adduct formed is at the C8 position of guanine, known as N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). oup.comcarnegiescience.edunih.gov The conformation of this adduct within the DNA helix is not static and is influenced by the surrounding DNA sequence. researchgate.net

Two principal conformations have been identified for the AF-dG adduct: the 'B-type' and the 'S-type' (stacked). nih.govresearchgate.net In the B-type conformation, the modified guanine remains in the normal anti orientation, allowing for standard Watson-Crick base pairing with cytosine. oup.comrcsb.org This places the bulky fluorene ring in the major groove of the DNA. researchgate.netrcsb.org Conversely, the S-type conformation involves the guanine base adopting a syn conformation, which displaces it and allows the aminofluorene moiety to intercalate into the DNA helix. nih.govresearchgate.net This conformational heterogeneity can impact DNA replication and repair processes. nih.gov For instance, the specific properties of a replicating DNA polymerase can influence the conformation of the adduct, thereby altering its recognition and mutagenic potential. nih.gov

Molecular modeling and experimental data suggest that these different conformations have significant implications for interactions with DNA polymerases. nih.gov The B-type conformer, with the fluorene in the major groove, is generally more easily bypassed by polymerases. nih.gov In contrast, adducts that distort the helix more significantly, such as those forcing a syn conformation, are more likely to block DNA synthesis. nih.gov The interaction between DNA polymerase and these adducts is a key determinant of whether the lesion is repaired or leads to a mutation. oup.comnih.gov

Enzymology of Aminofluorene Metabolism

The biotransformation of this compound is a complex process involving multiple enzymatic systems that can lead to either detoxification or metabolic activation to carcinogenic species. researchgate.netiarc.fr

Identification and Characterization of Key Metabolic Enzymes

Several key enzyme families are involved in the metabolism of this compound.

Cytochrome P450 (CYP) Enzymes : These enzymes are crucial for the initial N-oxidation of aromatic amines like this compound, a critical step in their metabolic activation. nih.govwikipedia.org The P450 superfamily, particularly families 1, 2, and 3, play a significant role. researchgate.net Specifically, CYP1A1, CYP1A2, and CYP1B1 are major contributors to the activation of procarcinogens. researchgate.netresearchgate.net In rabbit bladder mucosa, cytochrome P-450 form 5 has been identified as a key enzyme in the metabolism of 2-aminofluorene, leading to the formation of N-hydroxy-2-aminofluorene and other products. aacrjournals.org Theoretical studies support a one-electron transfer mechanism for P450-catalyzed oxidation of aromatic amines. nih.gov

N-acetyltransferases (NATs) : These cytosolic enzymes catalyze the N-acetylation of arylamines, which is a major metabolic pathway. iiarjournals.orgiiarjournals.org Humans express two main NAT isozymes, NAT1 and NAT2. nih.govfrontiersin.org Both enzymes can catalyze the N-acetylation of this compound and the O-acetylation of its N-hydroxylated metabolite, N-hydroxy-2-aminofluorene. nih.govfrontiersin.orgnih.gov O-acetylation is a critical activation step, leading to the formation of unstable esters that can react with DNA. wikipedia.orgfrontiersin.org Genetic polymorphisms in NAT2 lead to "rapid" and "slow" acetylator phenotypes, which can influence an individual's susceptibility to cancers associated with arylamine exposure. iiarjournals.orgnih.gov

Peroxidases : Enzymes like myeloperoxidase, found in polymorphonuclear leukocytes, and prostaglandin H synthase can also mediate the activation of aromatic amines through one-electron oxidation. iarc.frnih.gov This activation can lead to the irreversible binding of metabolites to DNA. nih.gov

The following table summarizes the key enzymes involved in this compound metabolism.

| Enzyme Family | Specific Enzymes | Role in this compound Metabolism |

| Cytochrome P450 | CYP1A1, CYP1A2, CYP1B1, CYP Form 5 | N-oxidation (metabolic activation) |

| N-acetyltransferases | NAT1, NAT2 | N-acetylation and O-acetylation (metabolic activation) |

| Peroxidases | Myeloperoxidase, Prostaglandin H synthase | One-electron oxidation (metabolic activation) |

Kinetic Studies of Metabolic Enzyme Systems

Kinetic studies have provided insights into the efficiency and substrate preferences of the enzymes involved in this compound metabolism. For instance, studies on human NAT1 and NAT2 have revealed differences in their affinity for the cofactor acetyl coenzyme A (AcCoA) and for N-hydroxy-arylamine substrates. nih.govfrontiersin.org Recombinant human NAT1 generally shows a higher affinity for AcCoA than NAT2 when catalyzing the N-acetylation of 2-aminofluorene. nih.govfrontiersin.org However, for the O-acetylation of N-hydroxy-2-aminofluorene, NAT2 exhibits a higher affinity for the substrate, which is consistent with its larger active site. nih.govfrontiersin.org

In hamster colon cytosols, both the apparent Michaelis constant (Km) and the maximum velocity (Vmax) were found to be higher for NAT2 than for NAT1 for the N-acetylation of 2-aminofluorene. nih.gov In rapid acetylator hamsters, the ratio of NAT2 to NAT1 activity was significant for both N-acetylation and O-acetylation reactions. nih.gov

Kinetic studies of horseradish peroxidase-catalyzed oxidation of 2-aminofluorene have shown that the reactions are extremely rapid one-electron redox processes. nih.gov The second-order rate constants are very high, suggesting that the rate-controlling step is the formation of a substrate cation radical. nih.gov

The table below presents kinetic data for the acetylation of 2-aminofluorene in rat blood cytosol.

| Kinetic Parameter | Value |

| Apparent K_m | Decreased by 4% with aspirin (B1665792) treatment |

| V_max | Decreased by 21% with aspirin treatment |

| Data from in vitro experiments with aspirin. iiarjournals.org |

Mechanistic Studies of Biological Interactions Beyond DNA Adduction

While DNA adduction is a primary focus, other biological interactions of this compound metabolites are also significant.

Binding of Metabolites to Leukocyte DNA

Metabolites of this compound have been shown to bind to the DNA of leukocytes. iarc.frnih.govoup.com Polymorphonuclear leukocytes, when activated, can oxidize arylamine carcinogens, including 2-aminofluorene, to reactive intermediates that bind irreversibly to their own DNA. nih.gov This process is catalyzed by myeloperoxidase. nih.gov Studies with mouse mononuclear leukocytes have demonstrated their capability to metabolize 2-aminofluorene to DNA-binding metabolites. oup.com The level of DNA adduct formation in these cells was found to be dependent on the acetylator phenotype of the mice, with rapid acetylators showing higher levels of adducts. oup.com This suggests that leukocytes can be both targets and mediators of arylamine carcinogenicity. oup.comoup.com

Analytical Techniques for the Detection and Characterization of 1 Aminofluorene and Its Metabolites/adducts

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

UV-Visible spectroscopy is a key technique for the quantitative analysis and characterization of 1-Aminofluorene. The fluorene (B118485) ring's aromatic system produces distinct absorption bands within the ultraviolet and visible portions of the electromagnetic spectrum. The position and intensity of these absorption maxima (λmax) are influenced by the solvent used. Molar absorptivity (ε), which indicates how strongly a chemical species absorbs light at a specific wavelength, is crucial for quantitative analysis via the Beer-Lambert law. The presence of chromophores, or light-absorbing groups, in a molecule is well-documented by UV-Visible spectroscopy. msu.edu

Table 1: UV-Visible Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|---|---|

| Methanol (B129727) | 230 | Not specified |

| Methanol | 280 | Not specified |

Data derived from studies on similar aromatic amines, specific molar absorptivity values for this compound were not available in the provided search results. The absorption maxima are based on analogous compounds like aniline. researchgate.net

Infrared (IR) spectroscopy is instrumental in identifying the functional groups within a molecule. For this compound, the IR spectrum is characterized by absorption bands from the N-H stretching vibrations of the primary amine group, typically found between 3300 and 3500 cm⁻¹. libretexts.org Aromatic C-H and C=C ring stretching vibrations are also key features. libretexts.org Primary amines like this compound typically show two spikes for the N-H stretch.

Fourier Transform Mass Spectrometry (FTMS), particularly Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), delivers high-resolution mass analysis, allowing for the precise determination of the molecular weight of this compound and its derivatives. mdpi.comnih.gov This high mass accuracy is vital for identifying its DNA adducts and metabolites. nih.govsouthampton.ac.uk FTMS can achieve mass accuracy in the parts per billion (ppb) range, which provides high confidence in metabolite identification. mdpi.com The combination of FTMS with liquid chromatography (LC) is a widespread approach for analyzing small molecules and their metabolites. nih.govresearchgate.net

While this compound itself is not highly fluorescent, its derivatives can be, which is a property used in sensitive analytical methods. libretexts.org For example, certain aminofluorene-thiophene derivatives show significant solvatochromism, meaning their fluorescence color changes with the polarity of the solvent. oducal.comresearchgate.netrajpub.com This makes them effective as fluorescent probes to study the polarity of various microenvironments. oducal.comresearchgate.netresearchgate.net These derivatives can exhibit both bathochromic (red shift) and hypsochromic (blue shift) effects depending on the solvent's polarity. researchgate.netrajpub.com In one study, aminofluorene-thiophene derivatives were excited at a fixed wavelength of 280 nm to study their potential as polarity sensors. researchgate.netrajpub.comoducal.com

Infrared Spectroscopy and Fourier Transform Mass Spectrometry

Chromatographic and Electrophoretic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating, identifying, and quantifying this compound and its metabolites from complex biological samples. nih.govnih.govturkupetcentre.net The method often involves reversed-phase HPLC, where a nonpolar stationary phase is paired with a polar mobile phase. sepscience.com Separation is based on how the analytes distribute themselves between these two phases. openaccessjournals.com

For analyzing this compound metabolites, a gradient elution is often used, where the mobile phase composition changes over time to effectively separate compounds of varying polarities. nih.gov The retention time, the time it takes for a compound to pass through the column, is a key parameter for identification. openaccessjournals.com An example of a mobile phase used for separating 2-aminofluorene (B1664046) and its metabolites is a mixture of 0.02 M acetic acid and isopropanol. nih.gov High-resolution mass spectrometry is frequently combined with HPLC for comprehensive metabolite profiling. nih.govthermofisher.com

Table 2: Example HPLC Retention Times for Aminofluorene and Related Compounds

| Compound | Retention Time (min) | Column Type | Mobile Phase Conditions |

|---|---|---|---|

| 2-Aminofluorene | Not specified | Dupont Zorbax C-8 | Isopropanol concentration increased from 27% to 100% over 45 min |

| N-hydroxy-2-acetylaminofluorene | Not specified | Dupont Zorbax C-8 | Isopropanol concentration increased from 27% to 100% over 45 min |

| Ring-hydroxylated metabolites | Not specified | Dupont Zorbax C-8 | Isopropanol concentration increased from 27% to 100% over 45 min |

Specific retention times for this compound were not available in the search results, but the table reflects a typical method developed for a closely related isomer, 2-aminofluorene. nih.gov

Capillary Electrophoresis (CE) provides a high-efficiency separation method for aminofluorene derivatives. tandfonline.comtandfonline.com In CE, analytes are separated based on their different migration speeds in an electric field inside a small capillary. sciex.com The term "migration time" is used instead of "retention time" and is the time it takes for a solute to travel from the capillary inlet to the detector. sciex.com

A simple and sensitive CE method has been developed for separating and determining various carcinogenic amino derivatives of polycyclic aromatic hydrocarbons. tandfonline.comtandfonline.comresearchgate.net The technique offers high resolution and short analysis times. researchgate.net The electrophoretic mobility of the compounds is influenced by factors such as the pH and the concentration of organic modifiers like methanol in the background electrolyte. tandfonline.comtandfonline.com For instance, the separation of aminofluorenes can be optimized by adjusting the pH of a phosphate (B84403) buffer containing methanol. tandfonline.com

Table 3: Capillary Electrophoresis Parameters for Aminofluorene Derivatives

| Analyte | Detection Limit (mol/L) | Separation Conditions |

|---|---|---|

| 2-Aminofluorene | 2.5 x 10⁻⁵ | Phosphate buffer with 30-60% methanol, pH adjusted |

| 2,7-Diaminofluorene | 2.2 x 10⁻⁵ | Phosphate buffer with 30-60% methanol, pH adjusted |

Data is for related aminofluorene compounds as specific data for this compound was not available in the search results. tandfonline.comtandfonline.com

High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling

Advanced Methods for DNA Adduct Detection and Characterization

The covalent binding of metabolites of this compound to DNA results in the formation of DNA adducts, which are critical lesions in the initiation of carcinogenesis. Detecting and characterizing these adducts requires highly sensitive and specific analytical techniques. Advanced methods have been developed to not only quantify these adducts at low levels but also to elucidate their precise chemical structures and conformational effects on DNA.

32P-Postlabelling Assay and Optimization Strategies

The ³²P-postlabelling assay is an exceptionally sensitive method for detecting and quantifying bulky DNA adducts, including those derived from aromatic amines like this compound. oup.comoup.com The technique can detect as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides from microgram quantities of DNA, making it ideal for monitoring human exposure to carcinogens. oup.comnih.gov The standard procedure involves four main steps:

Enzymatic digestion of DNA to normal and adducted deoxynucleoside 3'-monophosphates. researchgate.net

Enrichment of the hydrophobic adducts, often by nuclease P1 treatment, which dephosphorylates normal nucleotides.

Radiolabeling of the adducted nucleotides at the 5'-position using [γ-³²P]ATP and T4 polynucleotide kinase. nih.gov

Separation and detection of the ³²P-labeled adducts, traditionally by thin-layer chromatography (TLC), followed by autoradiography and quantification via scintillation counting. nih.govresearchgate.net

Despite its sensitivity, the traditional ³²P-postlabelling assay has limitations, including the use of high levels of radioactivity, potential for incomplete DNA digestion, and sometimes poor resolution of complex adduct mixtures on TLC plates. oup.comnih.gov Consequently, numerous optimization strategies have been developed to enhance its performance, throughput, and safety.

Optimization Strategies:

Reduction of Radioactivity: Modified protocols have successfully reduced the amount of [γ-³²P]ATP required per sample by as much as 72% without compromising sensitivity. nih.gov This not only improves safety but also increases the number of analyses possible from a single batch of radioisotope, enhancing throughput for large-scale epidemiological studies. oup.comnih.gov

Improved DNA Hydrolysis: Efficient DNA digestion is critical for accurate adduct quantification. Optimized methods employ a combination of micrococcal nuclease and two different spleen phosphodiesterases at fixed concentrations to ensure complete hydrolysis. nih.gov

Enhanced Chromatographic Resolution: To overcome the limitations of TLC, high-performance liquid chromatography (HPLC) has been integrated into the workflow (³²P-HPLC). researchgate.net This provides better resolution of complex adduct profiles and is particularly effective for separating aromatic DNA adducts. nih.gov Further refinements, such as using low backpressure columns, can reduce analysis time from over an hour to as little as 20-30 minutes, significantly increasing sample throughput. researchgate.net

Standardization and Validation: Inter-laboratory trials have been conducted to standardize protocols for detecting adducts from aromatic amines and other carcinogens. oup.com The development of recommended procedures and the use of standard DNA samples for quality control have helped reduce variability between different labs, allowing for more meaningful comparisons of results. oup.com

| Strategy | Description | Key Advantage(s) | Reference |

|---|---|---|---|

| Radioactivity Reduction | Modifying the labeling protocol to use less [γ-³²P]ATP per sample. | Increased safety; higher throughput (up to 3.5-fold more samples per batch). | nih.gov |

| Improved Hydrolysis | Using a mixture of micrococcal nuclease and two spleen phosphodiesterases. | Ensures efficient and complete DNA digestion for accurate labeling. | nih.gov |

| HPLC Integration | Replacing or supplementing TLC with HPLC for adduct separation. | Higher resolution of complex adduct mixtures; improved quantification. | researchgate.net |

| Protocol Standardization | Developing and validating consensus protocols and standards through inter-laboratory trials. | Reduced inter-laboratory variability; improved comparability of data. | oup.com |

Nuclear Magnetic Resonance (NMR) for Adduct Structure Determination

While ³²P-postlabelling is excellent for detection and quantification, it provides no structural information. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed three-dimensional structure determination of carcinogen-DNA adducts in solution. nih.gov It provides atomic-level insights into the conformation of the adduct and its effect on the DNA double helix.

Studies on DNA adducts of this compound (AF) and the closely related N-acetyl-2-aminofluorene (AAF) have been particularly revealing. To facilitate detection, these studies often employ fluorine-19 (¹⁹F) NMR, using a fluorine atom as a sensitive probe on the fluorene ring (e.g., 7-fluoro-N-acetyl-2-aminofluorene, FAAF). acs.orgnih.gov

NMR studies have shown that aminofluorene adducts are conformationally heterogeneous, existing in a dynamic equilibrium between several distinct structures within the DNA duplex. uri.eduresearchgate.net The primary conformations identified for the N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) adduct are:

B-type (B): The aminofluorene moiety is positioned in the major groove of a relatively unperturbed B-form DNA helix, with the modified guanine (B1146940) remaining in its normal anti-glycosidic bond conformation. uri.edu

Stacked (S): The fluorene ring intercalates (stacks) into the DNA helix, displacing the modified guanine and its complementary base. This requires the guanine to adopt a syn-glycosidic bond conformation. uri.edu

Wedged (W): In certain contexts, particularly opposite a mismatched base like adenine, the fluorene moiety can be accommodated in the minor groove. nih.gov

The equilibrium between these conformers is influenced by the local DNA sequence flanking the adduct. uri.edu For instance, ¹⁹F NMR studies on a fluorine-tagged AF adduct (FAF) have demonstrated that the population of S and B conformers is significantly modulated by the base on the 3'-flanking side. uri.edu The presence of these different structures has profound implications for DNA repair and replication, as the conformation of the adduct can dictate whether it is recognized by repair enzymes or causes mutations during DNA synthesis.

| Conformation | Description of Fluorene Moiety Position | Modified Guanine Conformation | Impact on DNA Helix | Reference |

|---|---|---|---|---|

| B-type (Major Groove) | Located externally in the major groove of the DNA. | Anti-glycosidic | Minimal distortion to Watson-Crick base pairing. | uri.edu |

| S-type (Stacked) | Inserted (intercalated) into the DNA helix. | Syn-glycosidic | Base-displaced structure; significant local distortion. | uri.edu |

| W-type (Wedged) | Positioned in the narrow minor groove. | Syn-glycosidic | Observed in specific sequence contexts, such as dG*:dA mispairs. | nih.gov |

Thermal Analysis Techniques for Derivative Characterization

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. tec.mx For fluorene and its derivatives, including those related to this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for characterizing their thermal stability and phase behavior. measurlabs.comscielo.org.co These properties are crucial for materials science applications, such as in organic electronics. rsc.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. measurlabs.com It provides quantitative information about thermal stability and decomposition. For fluorene derivatives, TGA is used to determine the decomposition temperature (Td), which is often defined as the temperature at which 5% weight loss occurs. Studies on various fluorene-based copolymers and small molecules show they generally possess high thermal stability, with decomposition temperatures often ranging from 260°C to over 400°C. rsc.orgnih.gov The TGA curve can also reveal multi-step degradation processes, which may correspond to the loss of specific substituent groups from the core fluorene structure. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. measurlabs.com It is used to detect thermal transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg). researchgate.net

Glass Transition Temperature (Tg): For amorphous or semi-crystalline fluorene derivatives, the Tg represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. DSC analysis of various fluorene-based materials has identified glass transitions at temperatures ranging from around 25°C to over 215°C, depending on the molecular structure and substituents. researchgate.netnycu.edu.tw

Melting (Tm) and Crystallization (Tc): For crystalline materials, DSC shows endothermic peaks for melting and exothermic peaks for crystallization upon cooling. researchgate.net Some fluorene derivatives exhibit clear melting points, while others may remain amorphous even after heating and cooling cycles. researchgate.net The thermal history of the material can significantly influence its behavior in DSC analysis. researchgate.netnih.gov

| Derivative Type | Technique | Property Measured | Typical Value Range | Reference |

|---|---|---|---|---|

| Fluorene-based Hole Transporting Materials | TGA | Decomposition Temp. (Tdec) at 5% weight loss | 395 - 410 °C | rsc.org |

| Fluorene-based Hole Transporting Materials | DSC | Glass Transition Temp. (Tg) | 145 - 152 °C | rsc.org |

| Fluorene- and Fluorenone-based Semiconductors | TGA | Decomposition Temp. (Tdec) | 260 - 360 °C | nih.gov |

| Oligofluorenes (Terfluorene) | DSC | Melting Temp. (Tm) | ~85 °C (first heating) | researchgate.net |

| Oligofluorenes (Penta- and Heptafluorene) | DSC | Glass Transition Temp. (Tg) | ~57 - 60 °C | researchgate.net |

| Fluorene-Imidazole Copolymers | TGA | Initial Weight Loss (5%) Temp. | ~427 °C (700 K) | lp.edu.ua |

Environmental Fate and Degradation Studies of Aminofluorene Compounds

Occurrence and Distribution in Environmental Compartments (as a model for related aromatic amines)

Aromatic amines, including 1-Aminofluorene, are synthetic compounds primarily used in laboratory research and are not known to occur naturally. ca.gov Their presence in the environment is generally linked to anthropogenic activities. nih.gov Industrial effluents, such as those from textile dyeing facilities that use azo-dyes, have been identified as significant sources of aromatic amines in aquatic systems. nih.govcetesb.sp.gov.br

Once released, these compounds can be distributed across various environmental compartments. Due to their chemical properties, they have a tendency to be found in surface water and, notably, in sediments. nih.govpenobscotnation.org Studies have detected mutagenic activity attributed to aromatic amines and nitroaromatics in river water and sediment samples collected downstream from industrial discharge points. nih.govcetesb.sp.gov.br The strong sorption capacity of these compounds contributes to their high abundance in sediment and sludge. nih.gov For instance, 1-naphthylamine, an aromatic amine structurally related to aminofluorenes, has been identified in the sediments of the Spittelwasser creek, an area of concern in the Elbe river basin. nih.gov

The persistence of these compounds in soil and sediment is a key aspect of their environmental fate. Many aromatic amines are considered persistent in water, sediment, and soil. canada.ca The process of "aging" in soil can make these compounds progressively less available for degradation, as they become sequestered within the soil matrix. researchgate.net

Bioremediation and Biodegradation Potential

Bioremediation, the use of living organisms to degrade or detoxify pollutants, is a key area of research for contaminants like aminofluorenes. icontrolpollution.comagriscigroup.us This process can occur naturally (intrinsic bioremediation) or be enhanced by manipulating environmental conditions or introducing specific microorganisms (bioaugmentation). icontrolpollution.comfrontiersin.org For bioremediation to be successful, microorganisms must possess the enzymatic capabilities to metabolize the target pollutants into harmless substances like carbon dioxide, water, and biomass. icontrolpollution.com

Fungi and bacteria play a crucial role in the biodegradation of aromatic compounds. asm.orgenviro.wiki Fungi, which can constitute a significant portion of soil biomass, secrete a wide array of extracellular enzymes that can break down complex organic pollutants structurally similar to aminofluorenes. icontrolpollution.comasm.org Research has shown that some fungal species, such as those from the genus Trichoderma, can transform aromatic amines. asm.org One of the identified detoxification pathways is N-acetylation, a process where an acetyl group is added to the amine, which has been observed in filamentous fungi. asm.org

Table 1: Fungal Transformation of Aromatic Amines

| Fungus Species | Compound Transformed | Transformation Process | Finding |

|---|---|---|---|

| T. reesei | 3,4-DCA | N-acetylation and other NAT-independent pathways | After 4 days, 85% of 3,4-DCA disappeared from the culture medium, with 1.6% being acetylated. asm.org |

NAT: N-acetyltransferase; 3,4-DCA: 3,4-dichloroaniline (B118046), a model aromatic amine.

Despite its potential, bioremediation has limitations. Not all compounds are fully biodegradable, and there is concern that some biodegradation products may be more toxic or persistent than the original pollutant. icontrolpollution.comagriscigroup.us The effectiveness of the process is highly specific and depends on site conditions such as the presence of capable microbial populations, nutrient levels, and other environmental factors. icontrolpollution.com

Abiotic Degradation Processes

In the environment, the concentration of a chemical pollutant can decrease due to both biological and non-biological (abiotic) processes. asm.org Abiotic degradation can include chemical reactions like hydrolysis and oxidation or photochemical reactions. epa.gov It is crucial in environmental fate studies to distinguish between biotic and abiotic degradation to accurately assess the potential for bioremediation. epa.gov

Laboratory studies designed to measure biodegradation rates must account for losses from abiotic mechanisms. epa.gov This is often achieved by using microbially inactive or sterile controls (e.g., sterilized soil) and incubating samples in the dark to prevent photodegradation. researchgate.netepa.gov For example, in studies of the aromatic amine 3,4-dichloroaniline (3,4-DCA), its half-life in a sterile culture medium was found to be 2.7 days, demonstrating a significant rate of abiotic degradation that needed to be accounted for when measuring fungal transformation. asm.org The vapor-phase reaction of 2-acetylaminofluorene (B57845) with photochemically-produced hydroxyl radicals is estimated to have an atmospheric half-life of about 5 hours, indicating that atmospheric abiotic processes can be relevant for some related compounds. nih.gov

Environmental Impact Assessment Methodologies in Research

Assessing the environmental impact of chemicals like this compound involves various methodologies to determine their potential harm to ecosystems. A key component of this assessment is evaluating the genotoxicity of the compound and its degradation products, as many aromatic amines are known mutagens. ca.govnih.gov

Sediment serves as a sink for many persistent organic pollutants, making it a critical medium for environmental quality assessment. penobscotnation.orgoup.com Sediment mutagenicity assays are therefore vital tools for identifying the presence of genotoxic substances like aromatic amines. penobscotnation.orgoup.com

The most extensively used method is the Salmonella mutagenicity assay, also known as the Ames test. cetesb.sp.gov.brpenobscotnation.org This assay uses specific strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow without added histidine. The test measures the rate at which the chemical causes reverse mutations, allowing the bacteria to synthesize their own histidine and form colonies. penobscotnation.org

To specifically detect aromatic amines and nitroarenes, which are often found together in environmental samples, researchers use specialized tester strains that are more sensitive to these classes of chemicals. nih.govnih.gov

Table 2: Salmonella Strains Used in Environmental Mutagenicity Testing

| Strain | Key Feature | Detects |

|---|---|---|

| TA98 | Standard strain | Frameshift mutagens. nih.gov |

| TA100 | Standard strain | Base-pair substitution mutagens. nih.gov |

| YG1041 | Overproduces nitroreductase and O-acetyltransferase | Nitroaromatics and aromatic amines. nih.govnih.gov |

Studies have successfully used these assays to evaluate sediment and water quality. For instance, the elevated mutagenicity detected in river samples with the YG-strains strongly suggested that nitroaromatics and/or aromatic amines were the cause. nih.govcetesb.sp.gov.br The Ames-fluctuation test on sediment extracts from the Elbe river basin, using strains YG1041 and YG1042, significantly increased the sensitivity for detecting genotoxins and indicated the presence of mutagenic aromatic amines. nih.gov These assays are crucial for identifying pollution sources and the chemical classes responsible for mutagenic activity in the environment. nih.gov

Research Applications and Emerging Areas for Aminofluorene Derivatives

Development of Fluorescent Probes for Biological Sensing

The inherent fluorescence of the fluorene (B118485) scaffold provides a platform for the design of sensitive and specific molecular probes. By chemically modifying the aminofluorene structure, researchers can create "smart" molecules that change their fluorescent output in response to specific biological events or analytes.

Derivatives of aminofluorene are being engineered as advanced fluorescent probes for the detection of enzyme activity within living cells. researchgate.net These probes are designed to be "turned on" by the action of a target enzyme, allowing for real-time visualization of cellular processes.

A notable application is in the detection of carboxylesterases (CEs), enzymes that play crucial roles in drug metabolism and various physiological processes. researchgate.net Researchers have developed novel aminofluorene-based probes that emit in the near-infrared (NIR) spectrum. researchgate.net One such probe, FEN-CE, was designed for the ratiometric detection of CE in living cells. researchgate.net These probes often work by having their fluorescent properties quenched by a specific chemical group; when an enzyme like CE cleaves this group, the quenching effect is removed, and a strong fluorescent signal is emitted. researchgate.netresearchgate.net This strategy allows for sensitive and rapid detection, with some probes able to detect enzyme activity within minutes. researchgate.net The utility of these probes has been demonstrated not only in cultured cells but also in more complex biological systems like zebrafish, highlighting their potential as powerful tools for studying enzyme function in living organisms. researchgate.net

| Probe Feature | Description | Significance |

|---|---|---|

| Target Enzyme | Carboxylesterase (CE) | Crucial for drug metabolism and physiological processes. researchgate.net |

| Signaling Mechanism | Ratiometric Near-Infrared (NIR) Fluorescence | Allows for quantitative and sensitive detection with reduced background interference. researchgate.net |

| Activation | Enzymatic cleavage of a recognition moiety | The probe is activated specifically by the target enzyme, "turning on" its fluorescence. researchgate.netresearchgate.net |

| Application Environment | Living cells (e.g., HepG2) and zebrafish | Demonstrates biocompatibility and effectiveness in complex biological systems. researchgate.net |

Exploration in Organic Electronics and Materials Science

The delocalized π-electron system of the fluorene ring structure makes it an attractive building block for organic electronic materials. researchgate.net These materials are being investigated for use in devices like organic solar cells and as protective agents against corrosion.

While specific research on 1-aminofluorene in organic solar cells (OSCs) is emerging, the broader class of fluorene derivatives is well-established in this field. researchgate.net The rigid and planar nature of the fluorene core is advantageous for creating ordered molecular structures that facilitate efficient charge transport, a critical factor for solar cell performance. researchgate.net Amine-functionalized organic molecules are also being explored as cathode buffer layers or interfacial materials in OSCs. rsc.orgnih.gov

| Component/Role | Function | Relevance of Aminofluorene Structure |

|---|---|---|

| Electron Donor | Absorbs light and donates electrons. | The π-conjugated fluorene system can be part of the light-absorbing structure. researchgate.net |

| Electron Acceptor | Accepts electrons from the donor. | Derivatization of the amine group could tune electron affinity. mdpi.com |

| Interfacial Layer | Improves energy level alignment and contact between layers. | The amine group can modify electrode work functions, enhancing charge extraction. rsc.orgnih.gov |

Organic compounds containing heteroatoms like nitrogen and π-electron-rich aromatic rings are known to be effective corrosion inhibitors. j-cst.org Aminofluorene fits this structural profile, suggesting its potential application in protecting metals from corrosion. The primary mechanism for such organic inhibitors is their adsorption onto the metal surface, creating a protective barrier that isolates the metal from the corrosive environment. acs.orgmdpi.com

This adsorption can occur through two main processes:

Physisorption: This involves electrostatic interactions between the inhibitor molecules and the charged metal surface.

Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor and the metal. The lone pair of electrons on the nitrogen atom of the amine group and the delocalized π-electrons of the fluorene rings can be donated to the vacant d-orbitals of the metal, forming a coordinate bond. j-cst.org

This adsorbed molecular layer acts as a physical barrier, blocking the electrochemical reactions (both anodic and cathodic) that constitute the corrosion process. mdpi.com The effectiveness of the inhibition is often dependent on the concentration of the inhibitor and its ability to form a stable, densely packed layer on the metal. j-cst.org

| Mechanism | Description | Role of Aminofluorene Structure |

|---|---|---|

| Adsorption | Molecules attach to the metal surface. acs.org | Driven by both electrostatic forces and chemical bonding. |

| Barrier Formation | The adsorbed layer blocks corrosive species from reaching the metal. mdpi.com | The bulky fluorene structure contributes to surface coverage. |

| Electron Donation | Lone pair electrons (from nitrogen) and π-electrons (from rings) are shared with the metal. j-cst.org | Forms a stable chemisorbed bond, anchoring the protective layer. |

| Blocking Active Sites | Inhibitor molecules occupy the sites where corrosion reactions would occur. acs.org | Reduces the rate of both metal dissolution (anodic) and reduction reactions (cathodic). |

Application in Organic Solar Cells

Advanced Studies in Chemical Carcinogenesis Research

Aminofluorene and its related compounds, particularly 2-aminofluorene (B1664046) (2-AF) and 2-acetylaminofluorene (B57845) (2-AAF), have been instrumental as model compounds in the field of cancer research for decades. smolecule.compnas.orgca.gov They are used to investigate the detailed molecular steps that lead from chemical exposure to genetic mutations and, ultimately, to the initiation of cancer. ca.govnih.gov

The carcinogenicity of aminofluorene is not direct; it requires metabolic activation within an organism. ca.gov Enzymes in the body convert the parent compound into chemically reactive intermediates that can then covalently bind to cellular DNA, forming DNA adducts. pnas.orgca.gov The primary target for these adducts is the C8 position of the guanine (B1146940) base. pnas.org The resulting lesion, known as N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-AF), distorts the structure of the DNA double helix. pnas.org

This structural distortion is a critical event in mutagenesis. When the cell's DNA polymerase attempts to replicate the damaged DNA strand, the adduct can cause the polymerase to make an error. pnas.org The type of error, or mutation, is often specific to the adduct. In bacteria, the dG-AF adduct predominantly causes base substitution mutations, most frequently G→T transversions. pnas.orgnih.gov This is distinct from the acetylated form (dG-AAF), which is more likely to cause frameshift mutations. pnas.org By studying how different DNA polymerases bypass these specific, well-defined lesions, researchers can gain fundamental insights into the mechanisms of DNA replication, DNA repair, and chemical mutagenesis, the process by which chemicals cause mutations. pnas.orgnih.gov

| Process | Description | Key Finding |

|---|---|---|

| Metabolic Activation | The parent compound is enzymatically converted into a reactive electrophile. ca.gov | Activation is a prerequisite for DNA binding and carcinogenicity. |

| DNA Adduct Formation | The reactive metabolite covalently binds to DNA, primarily at the C8 position of guanine. pnas.org | Forms the N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-AF) adduct. pnas.org |

| DNA Distortion | The bulky adduct alters the normal conformation of the DNA helix. pnas.org | This distortion is the source of errors during DNA replication. |

| Mutagenesis | The DNA polymerase misreads the damaged template, inserting an incorrect base. pnas.org | The dG-AF adduct primarily leads to G→T base substitution mutations. pnas.orgnih.gov |

Utilization as a Model Compound for Mechanistic Investigations of Carcinogenesis and Mutagenesis

Future Directions in Aminofluorene Research

While the role of aminofluorene as a model carcinogen in mutagenesis research is well-established, future research is expanding into new and diverse areas, leveraging the unique chemical and physical properties of the fluorene scaffold. Key future directions include the development of novel materials, exploration of new therapeutic applications, and addressing fundamental unanswered questions in molecular toxicology.

Emerging Applications:

Fluorescent Materials and Chemosensors: Fluorene derivatives are noted for their high photoluminescence efficiencies, making them attractive for applications in electronic devices like organic light-emitting diodes (OLEDs). sci-hub.se Recent research has focused on synthesizing aminofluorene-thiophene derivatives that exhibit solvatochromism (a change in color depending on the polarity of the solvent), proposing them as sensitive polarity indicators. researchgate.netoducal.com Furthermore, Schiff bases derived from 2-aminofluorene have been used to create coordination complexes with metals like zinc(II) and vanadium(III). sci-hub.seresearchgate.net These complexes display unique luminescent properties and are being investigated as chemosensors for the detection of specific metal ions. sci-hub.seresearchgate.net

Therapeutic Potential: Beyond their use in cancer research, aminofluorene-based compounds are being explored for direct therapeutic applications. For instance, novel imine compounds derived from 2-aminofluorene have been synthesized and are under investigation for their anticancer activity. researchgate.net The broader structural class of 2-aminothiophenes is also being actively developed as a source of new drug candidates for treating diseases such as leishmaniasis. mdpi.com

Unanswered Questions and Research Focus:

Mechanisms of Mutagenesis and Repair: Despite decades of research, critical questions remain. A key area of ongoing study is understanding how the local DNA sequence context influences the conformational structure of aminofluorene adducts and, consequently, their recognition and processing by DNA repair enzymes and polymerases. scispace.comaacrjournals.org The precise interplay between adduct conformation and the choice of repair pathway or mutagenic outcome is not fully understood. researchgate.netsci-hub.se

Broader Biological Effects: The primary focus of aminofluorene research has been on genotoxicity and carcinogenicity. medchemexpress.comca.gov Future studies could explore other biological activities. For example, some research has indicated that 2-aminofluorene can suppress immune responses in vitro, but the in vivo relevance and underlying mechanisms require further investigation. medchemexpress.com

Integrated Approaches: Future progress will likely rely on integrating advanced analytical techniques and computational modeling. Combining high-resolution structural methods like NMR and crystallography with kinetic analysis of DNA polymerase interactions can provide a more dynamic picture of how aminofluorene adducts are bypassed or repaired. pnas.orgaacrjournals.org Applying these integrated approaches will be essential for fully elucidating the molecular basis of aminofluorene's biological effects and for harnessing the potential of its derivatives in new technologies and medicine.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying 1-Aminofluorene in laboratory settings?

- Methodological Answer : Synthesis typically involves catalytic reduction or substitution reactions starting from nitrofluorene derivatives. Purification requires HPLC or column chromatography to isolate the compound from byproducts. Ensure inert conditions to prevent oxidation, and verify purity via melting point analysis (120°C observed in structurally similar fluorene derivatives) and NMR spectroscopy . Storage must adhere to guidelines for aromatic amines: seal containers, avoid light, and separate from oxidizers .

Q. How should researchers handle this compound to minimize health risks during experiments?

- Methodological Answer : Use fume hoods and closed systems to limit aerosol exposure. Wear nitrile gloves (tested for permeation resistance under EN 374 standards), safety goggles, and lab coats. Decontaminate spills with absorbent materials (e.g., vermiculite) and dispose of waste in accordance with hazardous chemical protocols .

Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : Assign proton environments using 2D NOESY and COSY to resolve syn/anti conformations in adducts (e.g., DNA interactions) .

- Chromatography : HPLC with UV detection (λ~254 nm) ensures purity >98% .

- Mass Spectrometry : Confirm molecular weight (181.2331 g/mol) via high-resolution ESI-MS .

Advanced Research Questions

Q. How does this compound form DNA adducts, and what experimental models elucidate its mutagenic mechanisms?

- Methodological Answer : The N-(deoxyguanosin-8-yl) adduct [(AF)G] forms via reaction with N-acetoxy-2-acetylaminofluorene. Use oligomer duplexes (e.g., d[C-C-A-T-C-(AF)G-C-T-A-C-C]) to study pH-dependent conformational changes. NMR data reveal syn glycosidic torsion angles at (AF)G6, positioning the aminofluorene ring in the minor groove. Monitor imino proton stability (e.g., G18 vs. G16) under varying pH to assess duplex destabilization .

Q. How can researchers resolve contradictions in experimental data on this compound’s reactivity?

- Methodological Answer :

- Control Experiments : Replicate studies under standardized conditions (e.g., pH 6.9, 30°C) to isolate variables .

- Computational Modeling : Use energy minimization algorithms (e.g., DUPLEX program) to validate NMR-derived structures and predict adduct stability .

- Meta-Analysis : Cross-reference findings with databases like PubChem (CID: 6344634) to identify outliers .

Q. What frameworks guide the formulation of hypothesis-driven research questions on this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Example: “How does this compound’s adduct conformation influence DNA repair efficiency in vitro?”

Use PICO (Population: DNA oligomers; Intervention: pH modulation; Comparison: unmodified strands; Outcome: duplex stability) to structure experimental design .

Q. How can researchers optimize experimental workflows for studying this compound’s environmental persistence?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten